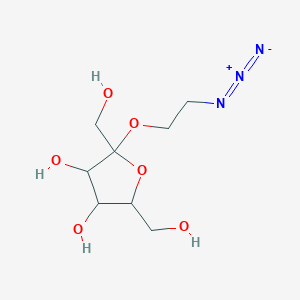

b-D-Fructopyranoside, 4-azidoethyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

b-D-Fructopiranósido, 4-azidoetil: es un compuesto bioquímico con la fórmula molecular C8H15N3O6 y un peso molecular de 249.22 g/mol . Es un derivado de la fructosa, un azúcar natural, y contiene un grupo azidoetil, lo que lo convierte en un compuesto valioso en diversas aplicaciones bioquímicas y sintéticas .

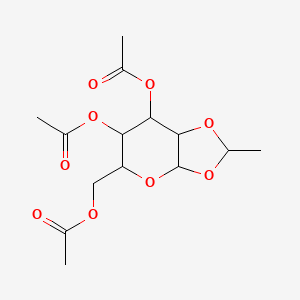

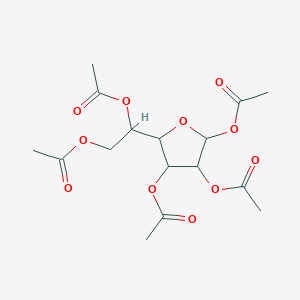

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de b-D-Fructopiranósido, 4-azidoetil típicamente implica la reacción de D-fructosa con 2-azidoetanol en presencia de un catalizador ácido. La reacción se lleva a cabo a temperatura ambiente, dando como resultado la formación del producto deseado con alto rendimiento . El grupo azido se introduce mediante reacciones de sustitución nucleófila, donde el grupo hidroxilo de la fructosa es reemplazado por el grupo azido .

Métodos de producción industrial: La producción industrial de b-D-Fructopiranósido, 4-azidoetil sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores grandes y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción mientras se mantiene la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: b-D-Fructopiranósido, 4-azidoetil experimenta varias reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo azido puede ser reemplazado por otros nucleófilos, como haluros, tioles y aminas.

Reacciones de reducción: El grupo azido puede ser reducido a un grupo amina usando agentes reductores como gas hidrógeno en presencia de un catalizador.

Reacciones de cicloadición: El grupo azido puede participar en reacciones de cicloadición, como la cicloadición 1,3-dipolar de Huisgen, para formar triazoles.

Reactivos y condiciones comunes:

Nucleófilos: Haluros, tioles, aminas.

Agentes reductores: Gas hidrógeno, paladio sobre carbono.

Reactivos de cicloadición: Alquinos, catalizadores de cobre(I).

Principales productos formados:

Productos de sustitución: Derivados halogenados, tiolados y aminados.

Productos de reducción: Derivados aminoetil.

Productos de cicloadición: Derivados de triazol.

Aplicaciones Científicas De Investigación

Química: b-D-Fructopiranósido, 4-azidoetil se usa como un bloque de construcción en la síntesis orgánica, particularmente en la síntesis de carbohidratos complejos y glucósidos. Su grupo azido permite una fácil modificación y funcionalización, lo que lo convierte en un intermedio versátil en reacciones químicas.

Biología: En la investigación biológica, b-D-Fructopiranósido, 4-azidoetil se usa como sustrato para estudiar reacciones enzimáticas que involucran carbohidratos. También se usa en el desarrollo de sondas basadas en glicanos para aplicaciones de imágenes y diagnóstico.

Medicina: El compuesto se explora por su potencial en el desarrollo de fármacos, particularmente en el diseño de fármacos glicosilados y profármacos. Su capacidad de experimentar reacciones de química de clic lo convierte en una herramienta valiosa en sistemas de bioconjugación y administración de fármacos.

Industria: En el sector industrial, b-D-Fructopiranósido, 4-azidoetil se usa en la producción de productos químicos y materiales especiales. Sus propiedades químicas únicas lo hacen adecuado para aplicaciones en química de polímeros y ciencia de materiales.

Mecanismo De Acción

El mecanismo de acción de b-D-Fructopiranósido, 4-azidoetil involucra su capacidad de participar en varias reacciones químicas debido a la presencia del grupo azido. El grupo azido puede experimentar reacciones de cicloadición, formando anillos de triazol estables, que son importantes en la bioconjugación y el desarrollo de fármacos. El compuesto también puede actuar como un sustrato para enzimas involucradas en el metabolismo de carbohidratos, proporcionando información sobre las vías y mecanismos enzimáticos.

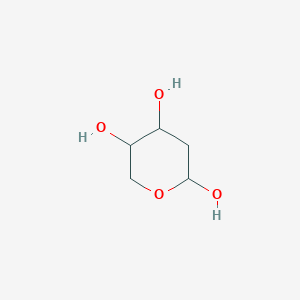

Comparación Con Compuestos Similares

Compuestos similares:

n-Butil-β-D-fructopiranósido: Un derivado de fructopiranósido con un grupo butilo en lugar de un grupo azidoetil.

2'-Cloroetil β-D-fructopiranósido: Un derivado de fructopiranósido con un grupo cloroetil.

Unicidad: b-D-Fructopiranósido, 4-azidoetil es único debido a la presencia del grupo azido, que imparte una reactividad química y versatilidad distintas. El grupo azido permite una fácil funcionalización y participación en reacciones de química de clic, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYGQHVACBKGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)

![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)

![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)

![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)